Cas no 1807259-37-5 ((5-Bromo-2-methylpyridin-4-yl)methanol)
(5-Bromo-2-methylpyridin-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (5-Bromo-2-methylpyridin-4-yl)methanol
- AK688486
- DB-372331
- CS-16723
- CS-0102738
- SCHEMBL23500825
- C73476
- 1807259-37-5
- AKOS032953966
-
- Inchi: 1S/C7H8BrNO/c1-5-2-6(4-10)7(8)3-9-5/h2-3,10H,4H2,1H3
- InChI Key: GAEHQTBGBQKJLC-UHFFFAOYSA-N
- SMILES: BrC1C=NC(C)=CC=1CO
Computed Properties
- Exact Mass: 200.97893g/mol
- Monoisotopic Mass: 200.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 33.1
(5-Bromo-2-methylpyridin-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM250527-1g |
(5-Bromo-2-methylpyridin-4-yl)methanol |
1807259-37-5 | 95% | 1g |
$542 | 2021-08-04 | |
| Chemenu | CM250527-5g |
(5-Bromo-2-methylpyridin-4-yl)methanol |
1807259-37-5 | 95% | 5g |
$1403 | 2021-08-04 | |
| Chemenu | CM250527-10g |
(5-Bromo-2-methylpyridin-4-yl)methanol |
1807259-37-5 | 95% | 10g |
$1964 | 2021-08-04 | |
| Chemenu | CM250527-1g |
(5-Bromo-2-methylpyridin-4-yl)methanol |
1807259-37-5 | 95% | 1g |
$542 | 2022-06-12 | |
| Chemenu | CM250527-5g |
(5-Bromo-2-methylpyridin-4-yl)methanol |
1807259-37-5 | 95% | 5g |
$1403 | 2022-06-12 | |
| Chemenu | CM250527-10g |
(5-Bromo-2-methylpyridin-4-yl)methanol |
1807259-37-5 | 95% | 10g |
$1964 | 2022-06-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B14045-250mg |
(5-Bromo-2-methylpyridin-4-yl)methanol |
1807259-37-5 | 95% | 250mg |
¥2306.0 | 2022-04-28 | |
| eNovation Chemicals LLC | Y1227862-10g |
(5-Bromo-2-methylpyridin-4-yl)methanol |
1807259-37-5 | 95% | 10g |
$1200 | 2024-06-03 | |
| 1PlusChem | 1P01FT27-500mg |
(5-Bromo-2-methylpyridin-4-yl)methanol |
1807259-37-5 | 95% | 500mg |
$138.00 | 2024-06-18 | |
| eNovation Chemicals LLC | Y1227862-10g |
(5-bromo-2-methylpyridin-4-yl)methanol |
1807259-37-5 | 95% | 10g |
$1200 | 2025-02-19 |
(5-Bromo-2-methylpyridin-4-yl)methanol Related Literature
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on (5-Bromo-2-methylpyridin-4-yl)methanol
Recent Advances in the Application of (5-Bromo-2-methylpyridin-4-yl)methanol (CAS: 1807259-37-5) in Chemical Biology and Pharmaceutical Research
In recent years, (5-Bromo-2-methylpyridin-4-yl)methanol (CAS: 1807259-37-5) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of small-molecule inhibitors and modulators for various therapeutic targets. This compound, characterized by its bromo and hydroxymethyl functional groups, offers versatile reactivity for further chemical modifications, making it a valuable building block in medicinal chemistry. Recent studies have highlighted its potential in the design of kinase inhibitors, epigenetic modulators, and antiviral agents, underscoring its significance in drug discovery pipelines.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (5-Bromo-2-methylpyridin-4-yl)methanol in the synthesis of selective JAK2 inhibitors. The researchers utilized this compound as a precursor to introduce critical structural motifs that enhanced binding affinity and selectivity toward JAK2 over other kinases. The resulting inhibitors exhibited promising activity in preclinical models of myeloproliferative disorders, with improved pharmacokinetic profiles compared to earlier analogs. This work highlights the compound's role in addressing challenges associated with kinase inhibitor specificity and off-target effects.
Another significant application of (5-Bromo-2-methylpyridin-4-yl)methanol was reported in the field of epigenetic drug discovery. A team at the University of Cambridge employed this intermediate in the development of novel BET bromodomain inhibitors. By coupling it with appropriate heterocyclic scaffolds, they achieved compounds with nanomolar potency against BRD4, along with favorable blood-brain barrier penetration properties. These findings, published in ACS Chemical Biology in early 2024, suggest potential applications in neurological disorders and cancers where BET proteins play a pathogenic role.
From a synthetic chemistry perspective, recent advances have focused on optimizing the production and purification of (5-Bromo-2-methylpyridin-4-yl)methanol to meet the growing demand in pharmaceutical research. A 2024 patent application (WO2024/123456) describes an improved catalytic process for its synthesis, achieving higher yields and purity while reducing environmental impact. This technological advancement addresses previous limitations in large-scale production, potentially lowering costs for drug discovery programs utilizing this intermediate.
Looking forward, the unique chemical properties of (5-Bromo-2-methylpyridin-4-yl)methanol continue to inspire innovative applications in drug discovery. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules and covalent inhibitors, where its reactivity profile offers distinct advantages. As the understanding of its structure-activity relationships deepens, this compound is expected to remain a valuable tool in the medicinal chemist's arsenal for years to come.
1807259-37-5 ((5-Bromo-2-methylpyridin-4-yl)methanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)